molecular formula C9H13NO B599564 Benzeneethanol, beta-amino-alpha-methyl-, (R*,R*)- CAS No. 19901-87-2

Benzeneethanol, beta-amino-alpha-methyl-, (R*,R*)-

Cat. No. B599564
CAS RN: 19901-87-2
M. Wt: 151.209
InChI Key: AAEOXZIUGCXWTF-IONNQARKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzeneethanol, beta-amino-alpha-methyl-, (R*,R*)-” is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is used for research and development purposes and is not recommended for medicinal or household use .


Molecular Structure Analysis

The molecular structure of “Benzeneethanol, beta-amino-alpha-methyl-, (R*,R*)-” consists of a benzene ring attached to an ethanol group that is beta-amino and alpha-methyl-substituted . The exact 3D structure can be viewed using specific software .

Safety And Hazards

In terms of safety and hazards, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "Benzeneethanol, beta-amino-alpha-methyl-, (R*,R*)-" . In case of accidental release, it’s recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . If inhaled or ingested, immediate medical attention is required .

properties

IUPAC Name

(1S,2S)-1-amino-1-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEOXZIUGCXWTF-IONNQARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethanol, beta-amino-alpha-methyl-, (R*,R*)-

CAS RN

19901-87-2
Record name beta-Amino-alpha-methylphenethyl alcohol, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019901872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-AMINO-.ALPHA.-METHYLPHENETHYL ALCOHOL, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1TNP083FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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